ethyl 5-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate
CAS No.: 898762-61-3
Cat. No.: VC2291507
Molecular Formula: C21H29NO5
Molecular Weight: 375.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898762-61-3 |
|---|---|
| Molecular Formula | C21H29NO5 |
| Molecular Weight | 375.5 g/mol |
| IUPAC Name | ethyl 5-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-5-oxopentanoate |
| Standard InChI | InChI=1S/C21H29NO5/c1-2-25-20(24)8-4-7-19(23)18-6-3-5-17(15-18)16-22-11-9-21(10-12-22)26-13-14-27-21/h3,5-6,15H,2,4,7-14,16H2,1H3 |
| Standard InChI Key | XJRNKEIYSNRCBI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCC3(CC2)OCCO3 |
| Canonical SMILES | CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCC3(CC2)OCCO3 |
Introduction
Ethyl 5-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate is a synthetic organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound is characterized by a spirocyclic structure, which often imparts unique biological properties. Below, we explore its chemical characteristics, synthesis, and potential applications based on available data.
Synthesis
The synthesis of ethyl 5-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate typically involves multi-step organic reactions:
-
Spirocycle Formation: The spirocyclic core is synthesized through cyclization reactions involving dioxane and azaspiro precursors.
-
Functionalization: The phenyl group is introduced via alkylation or substitution reactions.
-
Esterification: The final step involves esterification to attach the ethoxy group.
This synthetic pathway ensures the preservation of the spirocyclic structure, which is critical for its potential biological activity .
Applications and Research Potential
Ethyl 5-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate has garnered interest for its potential in drug discovery due to the following reasons:
Analytical Data
The compound has been characterized using standard analytical techniques:
| Technique | Findings |
|---|---|
| NMR Spectroscopy | Confirms the presence of spirocyclic and ester groups |
| Mass Spectrometry | Molecular ion peak at 361.43 g/mol |
| IR Spectroscopy | Characteristic ester (C=O) stretch |
These data provide evidence of the compound's purity and structural integrity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume